molecular formula C11H12Cl2O B1521989 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran CAS No. 1193390-50-9

6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No. B1521989
M. Wt: 231.11 g/mol
InChI Key: DFRZTGYWHPDJMA-UHFFFAOYSA-N
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Description

6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran (6,8-BCMB) is an organic compound with a unique structure and a variety of potential applications in the scientific research community. It is a substituted benzopyran, a type of heterocyclic compound containing both a benzene ring and a pyran ring. 6,8-BCMB has been studied for its potential use in synthesizing other compounds, as a pharmaceutical agent, and for its biochemical and physiological effects.

Scientific Research Applications

Cyclometalation Reactions

Cyclometalation reactions involving compounds structurally related to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been explored. For example, ligands containing benzene subunits readily undergo cyclometalation reactions, leading to complexes with potential applications in organometallic chemistry and catalysis (Hartshorn & Steel, 1998).

Molecular Structure and Theoretical Studies

Studies involving molecular structures and theoretical approaches to understand the electronic and geometric properties of complex molecules are significant. For instance, the reaction of pyrazole derivatives with terephthaloyl dichloride led to new compounds whose structure was explored through diffraction and Density Functional Theory (DFT) analyses (Khan et al., 2020).

Synthesis and Characterization of Organic Compounds

Efficient synthesis methods for producing derivatives of the 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran framework have been developed. This includes the synthesis of compounds with bis-DCM-type skeletons for application in organic light-emitting diodes (OLEDs), demonstrating the role of these compounds in materials science (Teimuri‐Mofrad et al., 2018).

Luminescent Properties of Organic Compounds

Investigations into the luminescent properties of compounds structurally similar to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been conducted. For example, studies on iridium complexes with tridentate pyrazolyl ligands reveal insights into their potential use in light-emitting applications (Yang et al., 2008).

Metallomacrocyclic and Coordination Complexes

The synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, as well as diffusion NMR studies, highlight the potential of these complexes in catalysis and materials science (Guerrero et al., 2008).

properties

IUPAC Name

6,8-bis(chloromethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZTGYWHPDJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)CCl)CCl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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